REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[C:8]([C:9]([OH:11])=[O:10])[C:7]([NH2:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].N1C=CC=CC=1.[C:20]([C:24]1[CH:32]=[CH:31][C:27]([C:28](Cl)=O)=[CH:26][CH:25]=1)([CH3:23])([CH3:22])[CH3:21].O1C2C=CC=CC=2CC(=O)N1.C(Cl)(=O)C(Cl)=O>CN(C=O)C.C(Cl)Cl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:13]=[C:28]([C:27]3[CH:31]=[CH:32][C:24]([C:20]([CH3:23])([CH3:22])[CH3:21])=[CH:25][CH:26]=3)[O:10][C:9](=[O:11])[C:8]=2[CH:12]=1)([O-:3])=[O:2]
|
Name
|
|
Quantity
|
24.59 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C(C(=O)O)=C1)N
|
Name
|
|
Quantity
|
14.19 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
31.64 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(C(=O)Cl)C=C1
|
Name
|
ice water
|
Quantity
|
700 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
37.1 g
|
Type
|
reactant
|
Smiles
|
O1NC(CC2=C1C=CC=C2)=O
|
Name
|
|
Quantity
|
10.4 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to 80° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
hexane washes, and vacuum drying (150° C./13 Pa/2 h)
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
afforded a light brown solid
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated to a volume of about 125 mL (cold) in vacuo
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C=CC2=C(C(OC(=N2)C2=CC=C(C=C2)C(C)(C)C)=O)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 g | |
YIELD: PERCENTYIELD | 93.6% | |
YIELD: CALCULATEDPERCENTYIELD | 22.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |